The Multifaceted Role of Las17 in Saccharomyces cerevisiae: A Technical Guide to its Function in Actin Dynamics and Endocytosis
The Multifaceted Role of Las17 in Saccharomyces cerevisiae: A Technical Guide to its Function in Actin Dynamics and Endocytosis
Abstract
Las17, the budding yeast homolog of the human Wiskott-Aldrich Syndrome protein (WASP), is a central regulator of actin polymerization essential for cellular processes such as endocytosis, cell polarity, and cytokinesis. This technical guide provides an in-depth analysis of Las17 function, its molecular interactions, and its regulation in Saccharomyces cerevisiae. We present a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
In Saccharomyces cerevisiae, the actin cytoskeleton undergoes rapid remodeling to facilitate essential cellular functions. A key orchestrator of this dynamic process is the Las17 protein (also known as Bee1p)[1][2]. As the sole member of the WASP family in yeast, Las17 plays an indispensable role in activating the Arp2/3 complex, a primary nucleator of branched actin filaments[1][2][3]. This activity is crucial for generating the protrusive forces necessary for the invagination of the plasma membrane during endocytosis. Beyond its canonical role as a nucleation-promoting factor (NPF), Las17 is involved in Arp2/3-independent actin nucleation and is a hub for numerous protein-protein interactions that fine-tune its activity and localization. Understanding the intricate functions of Las17 is paramount for deciphering the molecular mechanisms governing actin-dependent processes in yeast and provides a valuable model for studying WASP family proteins in higher eukaryotes.
Molecular Architecture and Functional Domains of Las17
Las17 is a 633-amino acid protein characterized by several conserved domains that dictate its function and interactions. These domains include:
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N-terminal WH1 (WASP Homology 1) domain: While the canonical WH1 domain is involved in protein-protein interactions, the N-terminal region of Las17 is less characterized compared to its other domains.
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Proline-rich Region (PRR): This extensive central region contains multiple polyproline motifs that serve as binding sites for proteins with Src homology 3 (SH3) domains. This region is critical for the recruitment of various interaction partners that regulate Las17 activity and localization. The PRR of Las17 has also been shown to directly bind actin and contribute to Arp2/3-independent actin nucleation.
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WH2 (WASP Homology 2) domain: This domain, also known as the verprolin-homology (V) domain, binds to actin monomers (G-actin) and is essential for presenting them to the Arp2/3 complex for nucleation.
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Connector/Central (C) and Acidic (A) regions: The C and A regions, together with the WH2 domain, form the VCA or WCA domain. This C-terminal region is responsible for binding to and activating the Arp2/3 complex, leading to the formation of new actin filaments.
Quantitative Data on Las17 Function and Interactions
The following tables summarize key quantitative data related to Las17, providing a comparative overview of its biochemical and cellular properties.
| Parameter | Value | Experimental Context | Reference |
| Protein Abundance | |||
| Median Abundance | 2743 +/- 1007 molecules/cell | Exponentially growing cells | |
| Binding Affinities | |||
| LZ-Las17(281–633) to Arp2/3 complex | 0.16 μM (Kd) | In vitro binding assay in physiological buffer | |
| Actin Polymerization Kinetics | |||
| Las17-LGM mutant NPF activity | 62% decrease compared to wild-type | Pyrene-actin polymerization assay | |
| Las17-WH2 mutant NPF activity | 69% decrease compared to wild-type | Pyrene-actin polymerization assay | |
| Las17-LGM-WH2 double mutant NPF activity | Reduced to background levels | Pyrene-actin polymerization assay | |
| Endocytic Patch Dynamics | |||
| Sla1-GFP lifetime in las17 RRRR-AAAA mutant | Significantly increased | Live-cell imaging | |
| Arc15-mCherry lifetime in las17 RRRR-AAAA mutant | Significantly increased | Live-cell imaging |
Signaling Pathways Involving Las17
Las17 activity is tightly regulated by a complex network of upstream signals and interacting proteins. While yeast Las17 lacks a canonical GTPase-binding domain found in some mammalian WASP proteins, its function is modulated by various factors at the site of endocytosis.
Activation and Regulation of Las17
The activation of Las17 is a multi-step process involving its recruitment to the plasma membrane and the release from inhibitory interactions. Proteins containing SH3 domains, such as Sla1, Bbc1, Lsb1, and Lsb2, can bind to the proline-rich region of Las17 and negatively regulate its activity. The release from this inhibition is thought to be a key step in initiating actin polymerization.
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Caption: Regulatory network of Las17 activity in actin polymerization.
Downstream Effectors of Las17
Once activated, Las17 orchestrates actin polymerization through both Arp2/3-dependent and -independent mechanisms.
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Arp2/3-dependent pathway: The VCA domain of active Las17 binds to the Arp2/3 complex and actin monomers, stimulating the formation of new actin branches from existing filaments. This is the primary mechanism for generating the force required for endocytic vesicle invagination.
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Arp2/3-independent pathway: The proline-rich region of Las17 can directly bind and bundle actin filaments. Furthermore, Las17 can activate the actin-binding protein Ysc84, which in turn promotes actin bundling and polymerization.
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Caption: Downstream signaling pathways of Las17 in actin organization.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of Las17.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
The Y2H system is a powerful genetic method to identify protein-protein interactions in vivo.
Principle: A "bait" protein (e.g., Las17) is fused to the DNA-binding domain (DBD) of a transcription factor. A library of "prey" proteins is fused to the activation domain (AD) of the same transcription factor. If the bait and a prey protein interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes.
Detailed Methodology:
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Vector Construction:
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Clone the full-length or specific domains of LAS17 into a bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain.
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A cDNA library from S. cerevisiae is cloned into a prey vector (e.g., pGADT7), creating fusions with the GAL4 activation domain.
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Yeast Transformation:
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Transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait plasmid and select for transformants on appropriate synthetic defined (SD) medium (e.g., SD/-Trp).
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Confirm that the bait protein does not auto-activate the reporter genes by plating on selective media (e.g., SD/-Trp/-His and SD/-Trp/-Ade).
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Library Screening:
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Transform the yeast strain containing the bait plasmid with the prey library.
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Plate the transformed yeast on high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction is occurring.
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Identification of Positive Interactors:
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Isolate the prey plasmids from the positive yeast colonies.
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Sequence the cDNA insert in the prey plasmid to identify the interacting protein.
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Confirm the interaction by co-transforming the bait plasmid and the identified prey plasmid into a fresh yeast reporter strain and re-testing for reporter gene activation.
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Caption: Workflow for a Yeast Two-Hybrid screen with Las17 as bait.
GST-Pulldown Assay for In Vitro Protein Interactions
This assay is used to confirm direct physical interactions between proteins.
Principle: A "bait" protein is expressed as a fusion with Glutathione-S-Transferase (GST). The GST-tagged protein is immobilized on glutathione-agarose beads. A cell lysate containing the potential "prey" protein is incubated with the beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads.
Detailed Methodology:
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Expression and Purification of GST-Las17:
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Clone LAS17 into a GST-fusion expression vector (e.g., pGEX series).
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Transform E. coli (e.g., BL21 strain) with the construct and induce protein expression with IPTG.
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Lyse the bacteria and purify the GST-Las17 fusion protein using glutathione-agarose beads.
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Preparation of Prey Protein Lysate:
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Prepare a cell lysate from S. cerevisiae expressing the potential interacting protein. This can be from a wild-type strain or a strain overexpressing the prey protein.
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Binding Assay:
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Incubate the immobilized GST-Las17 on glutathione-agarose beads with the yeast cell lysate for 1-2 hours at 4°C.
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As a negative control, incubate the lysate with beads bound only to GST.
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Washing and Elution:
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Wash the beads several times with a suitable wash buffer to remove non-specifically bound proteins.
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Elute the GST-Las17 and any interacting proteins from the beads using a buffer containing reduced glutathione.
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Analysis:
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Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein.
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Caption: Workflow for a GST-pulldown assay to test Las17 interactions.
Live-Cell Imaging of Las17 Dynamics
Fluorescence microscopy allows for the visualization of Las17 localization and dynamics in living yeast cells.
Principle: Las17 is tagged with a fluorescent protein (e.g., GFP). The dynamics of the fluorescently tagged protein are then observed using time-lapse microscopy.
Detailed Methodology:
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Strain Construction:
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Genetically modify S. cerevisiae to express Las17 tagged with a fluorescent protein (e.g., Las17-GFP) from its endogenous locus to maintain physiological expression levels.
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Cell Culture and Mounting:
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Grow the yeast cells to early or mid-log phase in an appropriate medium.
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Mount the cells on a glass-bottom dish or a slide with an agarose pad to immobilize them for imaging.
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Microscopy:
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Use a spinning-disk confocal or a wide-field fluorescence microscope equipped with an environmentally controlled chamber to maintain the cells at a constant temperature.
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Acquire time-lapse images (Z-stacks if necessary) at appropriate intervals to capture the dynamics of Las17 at cortical patches.
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Image Analysis:
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Use image analysis software (e.g., ImageJ/Fiji) to track the movement and measure the fluorescence intensity and lifetime of Las17-GFP patches over time.
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Caption: Workflow for live-cell imaging of Las17 dynamics.
Conclusion
Las17 is a cornerstone of actin cytoskeleton regulation in Saccharomyces cerevisiae. Its multifaceted nature, encompassing both Arp2/3-dependent and -independent mechanisms of actin polymerization, highlights its central role in cellular morphogenesis and trafficking. The intricate network of protein-protein interactions that modulate Las17 activity underscores the precise spatial and temporal control required for dynamic cellular processes. The experimental approaches detailed in this guide provide a robust framework for further dissecting the molecular intricacies of Las17 function. A deeper understanding of Las17 and its regulatory network in yeast will not only advance our knowledge of fundamental cell biology but also offer valuable insights into the function of its homologs in human health and disease, potentially paving the way for novel therapeutic strategies.
References
- 1. Competitive binding of actin and SH3 domains at proline-rich regions of Las17/WASP regulates actin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating Key Motifs Required for Arp2/3-Dependent and Independent Actin Nucleation by Las17/WASP | PLOS One [journals.plos.org]
- 3. A Second Las17 Monomeric Actin-Binding Motif Functions in Arp2/3-Dependent Actin Polymerization During Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
